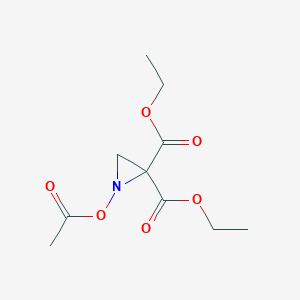
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene is an aromatic compound with a complex structure that includes both phenylethyl and prop-1-en-2-yl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene typically involves a series of electrophilic aromatic substitution (EAS) reactions. The order of steps is critical for determining the regiochemistry of the product. For instance, if we wish to prepare a meta-disubstituted product, the second EAS step must be controlled by a meta-directing substituent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of Friedel-Crafts alkylation and acylation reactions. These reactions are often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylbenzene: Lacks the prop-1-en-2-yl group, making it less complex.
4-Prop-1-en-2-ylbenzene: Lacks the phenylethyl group, resulting in different chemical properties.
1-(1-Phenylethyl)-4-methylbenzene: Contains a methyl group instead of the prop-1-en-2-yl group, leading to different reactivity.
Eigenschaften
CAS-Nummer |
90173-54-9 |
|---|---|
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-(1-phenylethyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C17H18/c1-13(2)15-9-11-17(12-10-15)14(3)16-7-5-4-6-8-16/h4-12,14H,1H2,2-3H3 |
InChI-Schlüssel |
NCINPWYIMJVYQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
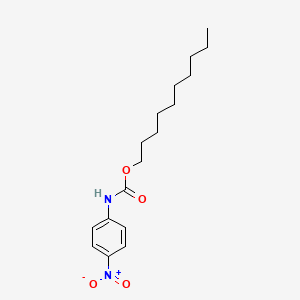

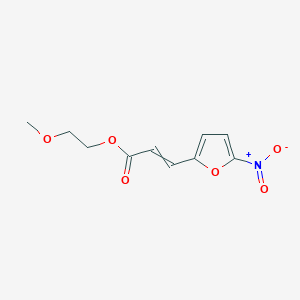
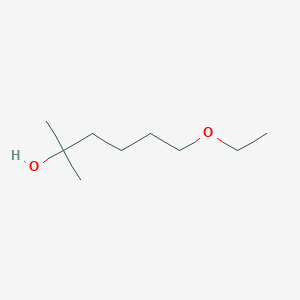


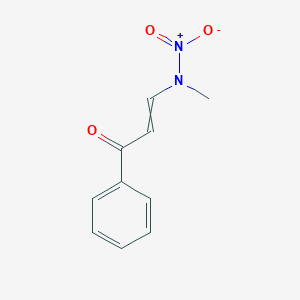
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
